Methyl octahydro-4,7-methano-1H-indenecarboxylate
Description
Methyl octahydro-4,7-methano-1H-indenecarboxylate is a bicyclic terpenoid derivative characterized by a fused norbornane-indene core structure with a methyl ester functional group. The compound belongs to the octahydro-4,7-methano-1H-indene family, which is notable for its rigid bicyclic framework and versatility in chemical synthesis, particularly in fragrance, polymer, and specialty chemical applications .
Key structural features include:
Properties
CAS No. |
68039-79-2 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
methyl tricyclo[5.2.1.02,6]decane-3-carboxylate |
InChI |
InChI=1S/C12H18O2/c1-14-12(13)10-5-4-9-7-2-3-8(6-7)11(9)10/h7-11H,2-6H2,1H3 |
InChI Key |
VFUFLBSJNLHZJW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2C1C3CCC2C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl octahydro-4,7-methano-1H-indenecarboxylate typically involves the esterification of octahydro-4,7-methano-1H-indenecarboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydro-4,7-methano-1H-indenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl octahydro-4,7-methano-1H-indenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl octahydro-4,7-methano-1H-indenecarboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and methanol. This hydrolysis reaction is catalyzed by esterases, which are enzymes that break down ester bonds. The resulting carboxylic acid can then participate in further biochemical reactions, influencing metabolic pathways and cellular processes.
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Core hydrocarbon (Octahydro-4,7-methano-1H-indene): Molecular weight: 136.23 g/mol . Boiling point: ~344–352 K . Heat capacity: 12.47 J/mol·K (liquid phase) .
- Methyl ester derivative : Expected higher polarity and boiling point due to the ester group. Analogous methacrylate polymers exhibit viscosities suitable for ink formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
